molecular formula C11H6ClF3N4S B13722995 2-Chloro-4-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine

2-Chloro-4-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine

Cat. No.: B13722995
M. Wt: 318.71 g/mol
InChI Key: OTJUHHWMJLEYEK-UHFFFAOYSA-N
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Description

2-Chloro-4-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine is a complex organic compound that features a unique combination of chloro, trifluoroethyl, pyrazolyl, and thienopyrimidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine typically involves multi-step organic reactions. One common method involves the reaction of 2-chlorothiophene with 1-(2,2,2-trifluoroethyl)-1H-pyrazole under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

2-Chloro-4-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine is unique due to its combination of functional groups and the thienopyrimidine core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C11H6ClF3N4S

Molecular Weight

318.71 g/mol

IUPAC Name

2-chloro-4-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]thieno[3,2-d]pyrimidine

InChI

InChI=1S/C11H6ClF3N4S/c12-10-17-7-1-2-20-9(7)8(18-10)6-3-16-19(4-6)5-11(13,14)15/h1-4H,5H2

InChI Key

OTJUHHWMJLEYEK-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1N=C(N=C2C3=CN(N=C3)CC(F)(F)F)Cl

Origin of Product

United States

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